(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid
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Overview
Description
(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is an organic compound featuring a pyrrolidine ring substituted with an iodomethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid typically involves the functionalization of pyrrolidine derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and have similar reactivity.
Iodopyrroles: Compounds with an iodine atom attached to a pyrrole ring, used in similar synthetic applications.
Indole Derivatives: These compounds have a similar heterocyclic structure and are used in various biological and medicinal applications.
Uniqueness
(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[3-(iodomethyl)pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBWKDJOIKLTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CI)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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